molecular formula C4H10N3O2P B12800237 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide CAS No. 77032-63-4

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide

Katalognummer: B12800237
CAS-Nummer: 77032-63-4
Molekulargewicht: 163.12 g/mol
InChI-Schlüssel: KRZPEGFSEGLYCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is a unique organophosphorus compound characterized by its aminomethyl group and diazaphosphinanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide typically involves the reaction of a suitable aminomethyl precursor with a diazaphosphinanone derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride, amines, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphorus pentoxide: A powerful dehydrating agent with different chemical properties.

    Midazolam analogues: Compounds with similar structural features but different pharmacological activities.

    Phenazines: Heterocyclic compounds with distinct chemical reactivity and applications.

Uniqueness

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

77032-63-4

Molekularformel

C4H10N3O2P

Molekulargewicht

163.12 g/mol

IUPAC-Name

5-(aminomethyl)-5-oxo-1,3,5λ5-diazaphosphinan-2-one

InChI

InChI=1S/C4H10N3O2P/c5-1-10(9)2-6-4(8)7-3-10/h1-3,5H2,(H2,6,7,8)

InChI-Schlüssel

KRZPEGFSEGLYCZ-UHFFFAOYSA-N

Kanonische SMILES

C1NC(=O)NCP1(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.